molecular formula C23H18N4O3S B11359203 2-{[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

2-{[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11359203
M. Wt: 430.5 g/mol
InChI Key: VATKABPGSOIFIK-UHFFFAOYSA-N
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Description

2-{[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline-1,3-dione structure.

    Attachment of the Butyl Chain: The isoindoline-1,3-dione is then reacted with a butyl halide under basic conditions to introduce the butyl chain.

    Formation of the Pyrimidine Ring: The butyl-substituted isoindoline-1,3-dione is then reacted with appropriate reagents to form the pyrimidine ring.

    Introduction of the Phenyl Group: Finally, the phenyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding or π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C23H18N4O3S/c24-14-18-19(15-8-2-1-3-9-15)25-23(26-20(18)28)31-13-7-6-12-27-21(29)16-10-4-5-11-17(16)22(27)30/h1-5,8-11H,6-7,12-13H2,(H,25,26,28)

InChI Key

VATKABPGSOIFIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCCCCN3C(=O)C4=CC=CC=C4C3=O)C#N

Origin of Product

United States

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